

Application Note: Analysis of Picarbutrazox using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Picarbutrazox	
Cat. No.:	B3026463	Get Quote

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **Picarbutrazox** and its metabolites in various environmental matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The described methodology is crucial for residue analysis, environmental fate studies, and regulatory compliance. The protocols herein cover sample preparation from soil, grass clippings, and water, followed by optimized HPLC-MS/MS conditions for detection and quantification.

Introduction

Picarbutrazox is a novel fungicide effective against Oomycete pathogens, which can cause significant crop damage.[1] Its application in agriculture necessitates reliable and sensitive analytical methods to monitor its presence and the formation of its metabolites in the environment. This ensures food safety and adherence to regulatory limits. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pesticide residues.[2] When coupled with tandem mass spectrometry (MS/MS), it provides excellent selectivity and sensitivity for detecting trace levels of **Picarbutrazox** and its degradation products.



Experimental Protocols Sample Preparation

A validated method for the extraction of **Picarbutrazox** and its metabolites from soil involves the following steps:[3][4]

- Weigh 5.0 g of the soil sample into a 50 mL centrifuge tube.
- Add 1.25 g of ammonium chloride and 25 mL of methanol to the tube. For mechanical extraction, two stainless steel grinding balls can be added, and the sample can be shaken at 1200 rpm for 5 minutes.[3]
- Centrifuge the sample at 3000 rpm for 5 minutes and decant the supernatant into a clean collection tube.[3]
- Re-extract the soil pellet with 15 mL of a 75:25 (v/v) mixture of methanol and 0.1% formic acid.[3]
- Centrifuge again and combine the supernatants.
- Dilute the combined extracts to a final volume of 50 mL with methanol.
- Filter an aliquot of the final extract through a 0.2 µm nylon syringe filter.
- For HPLC-MS/MS analysis, dilute 1 mL of the filtered extract with 3 mL of ultra-pure water.[3]

The extraction procedure for grass clippings is as follows:[4]

- Weigh 2.5 g of grass clippings into a suitable extraction vessel.
- Add 10 mL of water and let the sample soak for 30 minutes.
- Add 25 mL of acetonitrile and homogenize using a Geno/grinder® with two ¼-inch steel balls.
- Centrifuge the sample and decant the supernatant.
- Re-extract the pellet with 25 mL of 70:30 methanol:water.



- Combine the supernatants and adjust the final volume to 60 mL with acetonitrile.
- The extract can be further purified using a 500-mg Oasis® MCX cation exchange Solid Phase Extraction (SPE) cartridge.[4]
- Evaporate a 4.0 mL aliquot of the purified extract and reconstitute it in 1.0 mL of methanol followed by 1.0 mL of water for HPLC-MS/MS analysis.[4]

For the analysis of **Picarbutrazox** in water, the following sample preparation is recommended: [5]

- Filter the water sample through a 0.45 μm filter.
- For freshwater samples, primary dilutions can be made with 0.2% formic acid in methanol, followed by secondary dilutions with a 50:50:0.1 mixture of methanol, freshwater, and formic acid.[5]
- For saltwater samples, dilute to a salinity of approximately 2% with well water before filtration. Primary and secondary dilutions are then made with a 50:50:0.1 mixture of methanol, HPLC-grade water, and formic acid.[5]
- Alternatively, a simple dilution of 5 mL of the filtered water sample with 5 mL of acetonitrile
 can be performed, followed by filtration through a nylon syringe filter prior to injection.[5]

HPLC-MS/MS Analysis

The following conditions are a representative method for the analysis of **Picarbutrazox** and its metabolites.

HPLC System: Agilent 1260 Infinity II HPLC system or equivalent.[6]

Mass Spectrometer: A triple quadrupole mass spectrometer with a turbo ion spray interface.

Table 1: Chromatographic Conditions



Parameter	Value	
Column	Kinetex EVO C18, 100 x 3.0 mm, 2.6 μ m or Thermo Betasil C-18, 50 mm x 2.1 mm, 5 μ m	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient Program	See Table 2	
Flow Rate	0.4 mL/min	
Injection Volume	5 μL[4]	
Column Temperature	40 °C	
Run Time	6.00 minutes[4]	

Table 2: Representative Gradient Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
4.0	5	95
5.0	5	95
5.1	95	5
6.0	95	5

Table 3: Mass Spectrometry Conditions



Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Curtain Gas (CUR)	Nitrogen
Collision Gas	Nitrogen

Table 4: MRM Transitions and Retention Times

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Retention Time (min)
Picarbutrazox	410	310	~2.93 (in soil), ~4.7 (in water)[3][5]
Metabolite TZ-1E	410	310	~2.85 (in soil), ~4.6 (in water)[3][5]
Metabolite TZ-2	Not specified	Not specified	~2.14 (in soil), ~3.4 (in water)[3][5]

Note: Retention times are approximate and can vary depending on the specific column, HPLC system, and mobile phase conditions.

Quantitative Data Summary

The developed methods have been validated for the quantitative determination of **Picarbutrazox** and its metabolites.

Table 5: Method Validation Data

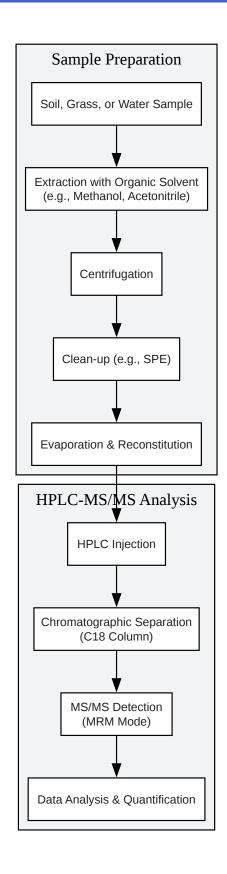


Matrix	Analyte	LOQ	LOD	Mean Recovery (%)
Soil	Picarbutrazox & Metabolites	0.01 mg/kg[3][4]	0.003 mg/kg[4]	70-120[3]
Grass Clippings	Picarbutrazox & Metabolites	0.01 mg/kg[4]	0.003 mg/kg[4]	Not specified
Water	Picarbutrazox & Metabolites	0.05 μg/L	30% of LOQ[5]	70-120[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the analysis of **Picarbutrazox**.

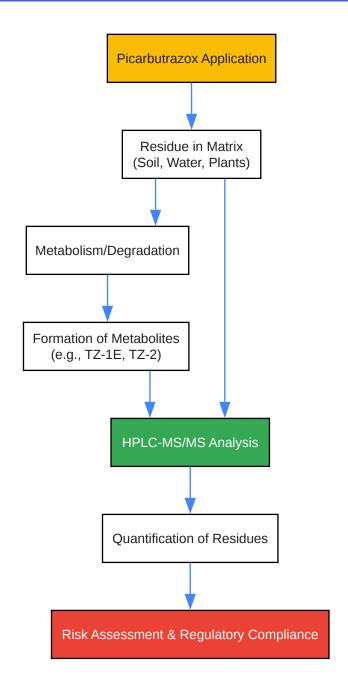




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Fig. 1: General workflow for **Picarbutrazox** analysis.





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Fig. 2: Logical relationship of Picarbutrazox analysis.

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